molecular formula C23H29F3O6 B12290541 (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid

(E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid

Cat. No.: B12290541
M. Wt: 458.5 g/mol
InChI Key: WWSWYXNVCBLWNZ-RHRRPTPYSA-N
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Description

(E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid is a complex organic compound characterized by its multiple hydroxyl groups and a trifluoromethyl phenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclopentyl ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of hydroxyl groups: Hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.

    Attachment of the trifluoromethyl phenoxy group: This step often involves nucleophilic substitution reactions using trifluoromethyl phenol and appropriate leaving groups.

    Formation of the enone system: This can be accomplished through aldol condensation reactions followed by dehydration.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The enone system can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes. The enone system can participate in Michael addition reactions, potentially modifying biological targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-4-phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.

    (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hex-5-enoic acid: Differs in the length of the carbon chain, affecting its reactivity and biological activity.

Uniqueness

The presence of the trifluoromethyl group in (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H29F3O6

Molecular Weight

458.5 g/mol

IUPAC Name

(E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1+,11-10+

InChI Key

WWSWYXNVCBLWNZ-RHRRPTPYSA-N

Isomeric SMILES

C1C(C(C(C1O)/C=C/C(COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C/CCCC(=O)O)O

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O

Origin of Product

United States

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